molecular formula C10H11FO B3046969 2-Fluoro-3-isopropylbenzaldehyde CAS No. 133145-16-1

2-Fluoro-3-isopropylbenzaldehyde

Cat. No. B3046969
CAS RN: 133145-16-1
M. Wt: 166.19 g/mol
InChI Key: AUBMVOCTBUWDHQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-isopropylbenzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It has a molecular formula of C10H11FO and a molecular weight of 164.19 g/mol. The compound is widely used in the pharmaceutical industry as a building block for the synthesis of various biologically active compounds.

Mechanism of Action

The exact mechanism of action of 2-Fluoro-3-isopropylbenzaldehyde is not well understood. However, it is believed to act as an inhibitor for various enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It may also act as a prodrug, where it is metabolized in the body to produce the active compound.
Biochemical and Physiological Effects:
2-Fluoro-3-isopropylbenzaldehyde has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Fluoro-3-isopropylbenzaldehyde in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its potential toxicity, and proper safety precautions should be taken when handling the compound.

Future Directions

There are several future directions for research on 2-Fluoro-3-isopropylbenzaldehyde. One area of research is the development of new inhibitors for various enzymes using 2-Fluoro-3-isopropylbenzaldehyde as a building block. Another area of research is the development of new anti-cancer agents and anti-viral agents using 2-Fluoro-3-isopropylbenzaldehyde as a starting material. Additionally, further research is needed to understand the mechanism of action of 2-Fluoro-3-isopropylbenzaldehyde and its potential use in the treatment of neurodegenerative diseases.

Scientific Research Applications

2-Fluoro-3-isopropylbenzaldehyde has been extensively used in the pharmaceutical industry as a building block for the synthesis of various biologically active compounds. It has been used in the synthesis of inhibitors for various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been used in the synthesis of anti-cancer agents, anti-inflammatory agents, and anti-viral agents.

properties

IUPAC Name

2-fluoro-3-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7(2)9-5-3-4-8(6-12)10(9)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBMVOCTBUWDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563323
Record name 2-Fluoro-3-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133145-16-1
Record name 2-Fluoro-3-(1-methylethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133145-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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